2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine group. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions to form the thiazole ring. The bromopyridine group can then be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands like triphenylphosphine (PPh3) in the presence of bases such as potassium phosphate (K3PO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity to certain targets, while the thiazole ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic Acid: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid: Similar structure with a fluorine atom, which can affect its electronic properties and interactions with biological targets.
Uniqueness: The presence of the bromine atom in 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity in biological systems .
Properties
Molecular Formula |
C9H5BrN2O2S |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
YGHLZYJEOPPKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)Br |
Origin of Product |
United States |
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